![molecular formula C26H21FN4O4S B3012400 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one CAS No. 2034477-29-5](/img/structure/B3012400.png)
2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have attracted considerable interest due to their diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. The compound "2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which implies potential biological activities that could be explored for therapeutic applications.
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives often involves the condensation of various starting materials such as o-aminobenzamides, aromatic aldehydes, and chloroacetyl compounds. For instance, a series of 2,3-disubstituted quinazoline-4(3H)-ones were synthesized by treating 2-(chloroacetyl)amino benzoic acid with 3-amino-6-methyl-5-[(E)-phenyldiazenyl]-2-thioxo-2,5-dihydropyrimidine-4(3H)-one, resulting in compounds with potent inhibitory action against bacterial strains . Similarly, the synthesis of 2-aryl quinazolin-4(3H)-ones was achieved using o-aminobenzamides and aromatic aldehydes catalyzed by InCl3, which also showed potential anticancer properties .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents to enhance biological activity. For example, the introduction of a 1,3,4-oxadiazole moiety has been shown to confer antimicrobial properties . The presence of halogen substituents, such as bromo or iodo groups, has also been associated with improved antimicrobial activity .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. Alkylation reactions, for instance, have been used to produce 2-alkyl thio derivatives with antimicrobial activity . Additionally, the condensation of quinazolin-4(3H)-one derivatives with amino-thiadiazoles has led to the synthesis of compounds with antiviral and anticancer potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure. The introduction of substituents such as 1,3,4-oxadiazole thioether moieties can significantly affect the compound's solubility, stability, and reactivity. These modifications can also enhance the compound's biological activities, as seen in derivatives that exhibited significant antibacterial and antifungal effects . The green synthesis approach for these derivatives also emphasizes the importance of environmentally friendly methods in obtaining compounds with desirable yields and properties .
Scientific Research Applications
Antimicrobial Activities
Quinazolinone derivatives, similar in structure to the compound of interest, have demonstrated significant antimicrobial activities. For instance, quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and showed good antimicrobial activities against various pathogens. Notably, some compounds exhibited excellent inhibitory effects against bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing commercial bactericides like bismerthiazol. Additionally, certain derivatives displayed better fungicidal activities against fungi like Pellicularia sasakii and Colletotrichum capsici compared to the commercial fungicide, hymexazol (Yan et al., 2016).
Synthesis and Molecular Structures
Various methods have been employed to synthesize 2-[5-(aryl)-1,2,4-oxadiazol-3-yl]quinazolin-4(3H)-ones, starting from diaminoglyoxime-based nitrones in the presence of acetic acid, further extending to a one-pot three-component approach (Hosseinzadeh-Khanmiri et al., 2015). Additionally, efficient synthesis methods have been developed for 4(3H)- and 4,4′(3H,3H′)-quinazolinone derivatives, along with 2-(5-alkyl-1,2,4-oxadiazol-3-yl)quinazolin-4(3H)-one, yielding good results (Moghimi et al., 2013).
Antioxidant and Enzyme Inhibition Activities
Benzimidazole derivatives containing structures similar to the compound of interest have been synthesized and showed notable α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, some derivatives demonstrated excellent ABTS scavenging activities and DPPH scavenging activity, indicating their potential as antioxidants and enzyme inhibitors (Menteşe et al., 2015).
Anti-Inflammatory and Analgesic Activities
Research has explored the anti-inflammatory and analgesic activities of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. The synthesis of these derivatives involved multiple steps, and their purity and structure were thoroughly confirmed. The synthesized compounds were tested for their analgesic and anti-inflammatory activities in animal models, with certain derivatives showing potent activities compared to others. This indicates the potential pharmaceutical applications of these derivatives in treating inflammation and pain (Dewangan et al., 2016).
Anticancer Properties
A series of novel quinazolinone derivatives have been synthesized and evaluated for their anticancer potential. Remarkably, certain compounds exhibited significant anticancer properties, with activities comparable to or even surpassing standard drugs against specific cancer cell lines. This highlights the potential of these derivatives in cancer treatment and the importance of further exploring their mechanisms and efficacy (El-Azab et al., 2017).
properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S/c1-33-21-9-5-7-19(23(21)34-2)24-29-22(35-30-24)15-36-26-28-20-8-4-3-6-18(20)25(32)31(26)14-16-10-12-17(27)13-11-16/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARAOHVCSTWZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.